molecular formula C18H18FN3O4 B2957746 Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034476-33-8

Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2957746
CAS No.: 2034476-33-8
M. Wt: 359.357
InChI Key: CAJYLNQVLJPFNV-UHFFFAOYSA-N
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Description

The compound Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone features a benzodioxole moiety linked via a methanone group to a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group. This structure combines a heterocyclic pyrimidine core with fluorinated and ethyl substituents, likely enhancing metabolic stability and target binding affinity. The benzodioxole group contributes to lipophilicity, while the pyrrolidine ring introduces conformational flexibility .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-2-13-16(19)17(21-9-20-13)26-12-5-6-22(8-12)18(23)11-3-4-14-15(7-11)25-10-24-14/h3-4,7,9,12H,2,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJYLNQVLJPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through multi-step organic synthesis. Common routes include:

  • Formation of the benzodioxole ring: : Typically synthesized through the condensation of catechol with methylene chloride under acidic conditions.

  • Introduction of the pyrrolidine moiety: : This can be performed via nucleophilic substitution reactions, where the pyrrolidine ring is introduced to an intermediate.

  • Formation of the fluoropyrimidine structure: : This involves the fluorination of a pyrimidine precursor using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: For large-scale production, these steps are often optimized for yield and efficiency. Key considerations include the selection of solvents, temperature control, and the use of catalysts to speed up reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can be facilitated using agents such as lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Involves polar solvents and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more simplified structures.

Scientific Research Applications

In Chemistry: Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block in organic synthesis, allowing researchers to create complex molecules for studying reaction mechanisms and developing new materials.

In Biology and Medicine: The compound’s structural features make it a candidate for drug discovery. Its ability to interact with biological molecules could lead to the development of novel pharmaceuticals aimed at treating various diseases, particularly those involving enzymatic pathways.

In Industry: In industrial applications, it may be used in the development of advanced polymers, coatings, and other materials requiring specific chemical resistances and properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites, thereby influencing biological pathways and altering biochemical processes.

Molecular Targets and Pathways:
  • Enzymes: : Acts as an inhibitor or activator depending on the context.

  • Receptors: : May bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Pyrrolidine Moieties

(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e)
  • Structure : Benzodioxole linked to a dihydropyrazole-pyrrolidine system.
  • Key Differences : Lacks the pyrimidinyloxy group; includes a tert-butyl substituent.
  • Properties: Higher melting point (160–162°C) and 95% yield in synthesis.
(2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone (F7)
  • Structure: Benzodioxole fused to a quinoline core with pyrrolidine.
  • Key Differences: Quinoline instead of pyrimidine; methoxy substituent enhances solubility.
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27)
  • Structure : Thiazole core with dimethoxybenzyl-pyrrolidine.
  • Key Differences : Thiazole replaces pyrimidine; dimethoxybenzyl group increases bulkiness.
  • Activity : Dual orexin receptor antagonism (LC-MS: [M+H]+ = 467.1652) .

Analogs with Pyrimidine or Fluorinated Substituents

3,4-Methylenedioxypyrovalerone (MDPV)
  • Structure: Benzodioxole-pyrrolidine linked via a pentanone chain.
  • Key Differences : Lacks pyrimidine; psychoactive properties due to extended alkyl chain.
  • Pharmacology: Stimulant effects via norepinephrine-dopamine reuptake inhibition .
(2-(3-Fluoro-4-methoxyphenyl)-6-methoxyquinolin-4-yl)methanol (G2)
  • Structure: Fluorinated phenyl-quinoline system.
  • Key Differences: Fluorine at phenyl enhances metabolic stability; methanol group improves solubility.
  • Synthesis: 58% yield, lower than non-fluorinated analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Yield/Melting Point
Target Compound Pyrimidine-pyrrolidine 6-Ethyl-5-fluoro, benzodioxole Potential kinase inhibition N/A
4e Dihydropyrazole tert-Butyl, pyrrolidine Antibacterial 95% yield, 160–162°C
F7 Quinoline 6-Methoxy, benzodioxole Tubulin inhibition 63% yield
Compound 27 Thiazole Dimethoxybenzyl, pyrrolidine Orexin receptor antagonist 60% yield, [M+H]+ = 467.16
MDPV Pyrrolidine Pentanone, benzodioxole Psychoactive stimulant N/A

Key Research Findings

  • Fluorination Impact: Fluorine in the target compound’s pyrimidine likely enhances binding to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs like 4e .
  • Heterocyclic Influence: Pyrimidine cores (target compound) may offer better selectivity for nucleic acid-related targets than quinoline (F7) or thiazole (Compound 27) systems .
  • Synthetic Challenges : Introducing the 5-fluoro-6-ethylpyrimidin-4-yloxy group requires precise conditions to avoid decomposition, contrasting with simpler substitutions in analogs like 4e .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C19H22FN3O4
  • Molecular Weight: 373.39 g/mol

The structural features include a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a pyrrolidine ring that may influence its pharmacological profile.

Target Interactions

Research indicates that compounds containing benzo[d][1,3]dioxole structures often interact with various biological targets, including enzymes and receptors involved in cancer and infectious disease pathways. The specific interactions of this compound have not been extensively documented; however, related compounds have shown:

  • Inhibition of Enzymatic Activity: Many benzo[d][1,3]dioxole derivatives inhibit enzymes such as kinases or proteases that play crucial roles in cell signaling and proliferation.
  • Receptor Modulation: Some studies suggest that these compounds can modulate receptor activity, influencing pathways related to apoptosis and cell survival.

Case Studies

  • Anticancer Activity : A study on similar benzo[d][1,3]dioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 12 µM against breast cancer cells, indicating promising anticancer properties .
  • Antimicrobial Effects : Another research highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Absorption and Bioavailability

The introduction of fluorine in the pyrimidine ring can enhance the bioavailability of the compound. Fluorination is known to improve metabolic stability and membrane permeability, which are critical for effective drug design .

Metabolism

The metabolic pathways of similar compounds often involve cytochrome P450 enzymes, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting the pharmacokinetic behavior of benzo[d][1,3]dioxole derivatives.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzo[d][1,3]dioxole derivativesIC50 = 12 µM against breast cancer cells
AntimicrobialSimilar dioxole compoundsInhibition of S. aureus and E. coli
Enzyme InhibitionVarious derivativesSignificant inhibition observed

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